Hippuryl-L-Aspartic acid

Description

L-Aspartic acid (C₄H₇NO₄, molecular weight 133.1 g/mol) is a non-essential α-amino acid with a CAS registry number of 56-84-8 . It exists as a white crystalline powder, exhibits a pH of 2.8 in aqueous solution (4.5 g/L), and has a high melting point (>300°C) . Its primary applications span biochemical research, pharmaceutical intermediates, and food additives . Safety data indicate low acute toxicity (oral and dermal LD₅₀ of 5,000 mg/kg) but recommend standard precautions to avoid inhalation or prolonged exposure . Regulatory compliance includes adherence to EC No. 1907/2006 and international right-to-know laws .

Properties

Molecular Formula |

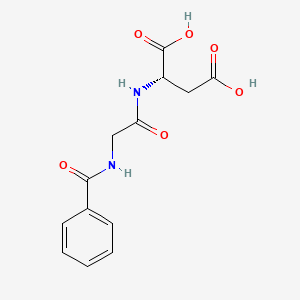

C13H14N2O6 |

|---|---|

Molecular Weight |

294.26 g/mol |

IUPAC Name |

(2S)-2-[(2-benzamidoacetyl)amino]butanedioic acid |

InChI |

InChI=1S/C13H14N2O6/c16-10(15-9(13(20)21)6-11(17)18)7-14-12(19)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,19)(H,15,16)(H,17,18)(H,20,21)/t9-/m0/s1 |

InChI Key |

OGWNIHKOAPJTKW-VIFPVBQESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Derivatives of L-Aspartic Acid

L-Aspartic acid forms derivatives through esterification, amidation, or functional group modifications. Key derivatives include:

(a) L-Aspartic Acid Dimethyl Ester Hydrochloride

- Formula: C₆H₁₁NO₄・HCl

- Molecular Weight : 197.61 g/mol

- CAS : 32213-95-9

- Properties : Used in organic synthesis as a protected form of aspartic acid. Purity >97.0% (T) with storage instructions for dry, ventilated conditions .

(b) L-Aspartyl-L-Phenylalanine

- Formula : C₁₃H₁₆N₂O₅

- Molecular Weight : 280.27 g/mol

- CAS : 13433-09-5

- Properties : A dipeptide precursor to aspartame. Melts at 236–239°C and is stored under inert gas (TFS) .

(c) N-Glycyl-L-Aspartic Acid

- Formula : C₆H₁₀N₂O₅

- Molecular Weight : 190.15 g/mol

- CAS : 4685-12-5

- Properties : Features a glycine moiety linked to aspartic acid. Thermodynamic data and reactivity profiles are documented for biochemical studies .

(d) L-Aspartic-2,3,3-d3 Acid

- Formula : HOOCCD₂CD(NH₂)COOH

- Molecular Weight : 136.12 g/mol

- CAS : 3842-25-9

- Properties : Deuterated variant used in isotopic labeling studies (98 atom% D) .

Key Observations:

- Esterification (e.g., dimethyl ester HCl) enhances solubility and stability for synthetic applications but requires handling in controlled environments .

- Peptide Derivatives (e.g., L-Aspartyl-L-phenylalanine) introduce bioactive properties but lack comprehensive toxicity data .

- Isotopic Variants (e.g., deuterated forms) enable advanced research but are cost-prohibitive for general use .

Q & A

Q. How should researchers design experiments to assess the biochemical activity of this compound?

- Methodology : Use in vitro assays such as acetylcholinesterase (AChE) inhibition studies, referencing protocols for L-aspartic acid metabolites . Ensure buffer systems (e.g., phosphate-buffered saline, pH 7.4) mimic physiological conditions. Include positive controls (e.g., known AChE inhibitors) and triplicate measurements to account for variability. Data should be analyzed using nonlinear regression for IC determination .

Q. What analytical techniques are suitable for characterizing this compound’s stability under varying pH conditions?

- Methodology : Conduct accelerated stability studies using:

- pH range : 2.0–9.0 (adjust with HCl/NaOH).

- Techniques : Monitor degradation via HPLC-UV and mass spectrometry (LC-MS) to identify breakdown products. Use Arrhenius modeling to predict shelf-life at 25°C . Reference pharmacopeial guidelines for validation parameters (e.g., precision ≤2% RSD) .

Advanced Research Questions

Q. How can conflicting data on this compound’s receptor-binding affinity be resolved?

- Methodology : Re-evaluate experimental conditions:

- Surface Plasmon Resonance (SPR) vs. Radioligand Binding : SPR measures real-time interactions but may lack sensitivity for low-affinity ligands. Radioligand assays (e.g., H-labeled compounds) offer higher specificity but require rigorous controls for nonspecific binding .

- Data Reconciliation : Apply statistical tools like Bland-Altman analysis to assess agreement between methods. Consider batch-to-batch variability in compound purity as a confounding factor .

Q. What strategies optimize the enzymatic synthesis of this compound for high yield and enantiomeric excess?

- Methodology : Use Design of Experiments (DoE) to test variables:

- Factors : Enzyme concentration (0.5–2.0 mg/mL), temperature (25–45°C), and substrate molar ratio (1:1 to 1:3).

- Response Metrics : Yield (HPLC) and enantiomeric excess (Chiral HPLC or polarimetry).

- Optimization : Response Surface Methodology (RSM) identifies ideal conditions. For example, a 2024 study achieved 85% yield at 35°C with a 1:2 substrate ratio .

Q. How can researchers address discrepancies in this compound’s solubility across different solvent systems?

- Methodology :

- Solvent Screening : Test solubility in DMEM, PBS, and DMSO using nephelometry or UV-Vis spectroscopy.

- Co-Solvency Approach : Combine solvents (e.g., 10% DMSO in PBS) to enhance solubility without denaturing biological targets .

- Data Reporting : Include detailed solvent composition and temperature in publications to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.